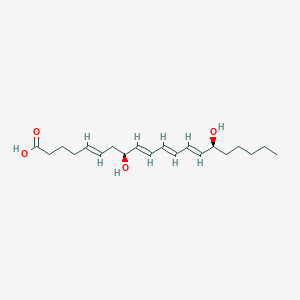
2-Pyridinecarbonitrile, 4-chloro-3-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-iodopyridine-2-carbonitrile is a heterocyclic aromatic compound with the molecular formula C6H2ClIN2. It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms at the 4th and 3rd positions, respectively, and a nitrile group at the 2nd position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-iodopyridine-2-carbonitrile typically involves the halogenation of pyridine derivatives. One common method includes the iodination of 4-chloro-2-cyanopyridine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of 4-chloro-3-iodopyridine-2-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-iodopyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or sulfuric acid.
Coupling Reactions: Catalysts like palladium or copper, along with ligands and bases, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile or electrophile used.
Coupling Products: Biaryl compounds or other complex organic molecules.
Reduction Products: Aminopyridines or other reduced derivatives.
Scientific Research Applications
4-chloro-3-iodopyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-chloro-3-iodopyridine-2-carbonitrile in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the nitrile group allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-iodopyridine-3-carbonitrile
- 4-chloro-3-iodopyridine
- 3-chloro-4-iodopyridine
Uniqueness
4-chloro-3-iodopyridine-2-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C6H2ClIN2 |
|---|---|
Molecular Weight |
264.45 g/mol |
IUPAC Name |
4-chloro-3-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2ClIN2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H |
InChI Key |
QBMZKEBSDWVALM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphonic acid, P-[[(1S)-1-[(4-amino-2-oxo-1(2H)-pyrimidinyl)methyl]-2-(triphenylmethoxy)ethoxy]methyl]-, mono[3-(hexadecyloxy)propyl] ester](/img/structure/B15132229.png)
![[(1R,3aR,4S,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-(oxan-2-yloxy)hept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B15132246.png)
![N-(4-oxo-1-pyrimidin-5-ylindeno[1,2-c]thiophen-3-yl)acetamide](/img/structure/B15132248.png)


![5-(Chloromethyl)benzo[d]oxazole](/img/structure/B15132263.png)


![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)

![bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate](/img/structure/B15132294.png)
![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)

